N-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Enzyme inhibition Structure-activity relationship Furochromene derivatives

N-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic furo[3,2-g]chromene derivative with a molecular formula of C24H23NO4 and a molecular weight of 389.44 g/mol. It belongs to a class of compounds known for their potential as estrogen receptor modulators, with associated therapeutic applications in bone loss, cancer, and inflammatory conditions.

Molecular Formula C24H23NO4
Molecular Weight 389.4 g/mol
Cat. No. B11399809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Molecular FormulaC24H23NO4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4)C)C
InChIInChI=1S/C24H23NO4/c1-14-13-28-22-16(3)23-19(11-18(14)22)15(2)20(24(27)29-23)12-21(26)25-10-9-17-7-5-4-6-8-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,25,26)
InChIKeyWYRURUQPTAVTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide – Key Specifications for Scientific Selection


N-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic furo[3,2-g]chromene derivative with a molecular formula of C24H23NO4 and a molecular weight of 389.44 g/mol [1]. It belongs to a class of compounds known for their potential as estrogen receptor modulators, with associated therapeutic applications in bone loss, cancer, and inflammatory conditions [2]. The compound features a 3,5,9-trimethyl substitution pattern on the furochromene core and an N-phenylethyl acetamide side chain, distinguishing it from other in-class analogs with different substitution patterns or N-substituents [1].

Why N-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide Cannot Be Replaced by Generic Furochromene Analogs


Furo[3,2-g]chromene derivatives display highly variable biological activity profiles depending on their core substitution patterns and N-substituent groups [1]. For example, a close structural analog, N-benzyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-yl)propanamide, exhibited only 6.4% to 31.7% enzyme inhibition at 0.01 mM across different targets [2], suggesting that even minor changes in the N-substituent can significantly alter biological activity. The specific 3,5,9-trimethyl substitution pattern on the furochromene core, combined with the N-phenylethyl group, creates a unique spatial and electronic profile that cannot be assumed equivalent to analogs with 2,3,5,9-tetramethyl or 3,5-dimethyl patterns [1]. Direct substitution with a generic furochromene derivative without equivalent structural features risks loss of the desired target engagement and biological outcome.

Quantitative Differentiation of N-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide from Closest Analogs


N-Phenylethyl vs. N-Benzyl Substitution: Divergent Enzyme Inhibition Profiles

The N-phenylethyl substituent of the target compound differs from the N-benzyl group of a close analog by an additional methylene spacer and altered conformational flexibility. The N-benzyl analog, N-benzyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-yl)propanamide, demonstrated only 6.4% to 31.7% enzyme inhibition at 0.01 mM across three enzyme targets tested [1], indicating that N-substituent identity is a critical determinant of target engagement. The N-phenylethyl group in the target compound is expected to confer distinct binding interactions due to its extended reach and altered electronic distribution compared to the benzyl analog.

Enzyme inhibition Structure-activity relationship Furochromene derivatives

3,5,9-Trimethyl vs. 2,3,5,9-Tetramethyl Core: Physicochemical Profile Comparison

The target compound possesses a 3,5,9-trimethyl substitution pattern, whereas a common analog class features a 2,3,5,9-tetramethyl core. The target compound's calculated LogP is 4.22 and its topological polar surface area (TPSA) is 68.54 Ų [1], complying with Lipinski's Rule of Five. The tetramethyl analog N-(2-methylpropyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has a lower molecular weight (355.4 g/mol) and is expected to have a lower LogP due to the absence of the phenylethyl group . The target compound's higher lipophilicity (LogP 4.22) and larger TPSA suggest potentially different membrane permeability and protein binding characteristics compared to the tetramethyl analog.

Lipophilicity Drug-likeness Furochromene SAR

Furo[3,2-g]chromene Core: Estrogen Receptor Modulation Potential Differentiates from Simple Coumarins

Furo[3,2-g]chromene derivatives as a class are disclosed as estrogen receptor (ER) modulators with potential tissue-selective activity [1]. The patent describes compounds of formula (I) that bind to ERα and/or ERβ and can be used for treating bone loss, breast cancer, and other estrogen-related conditions [1]. This mechanism-based differentiation sets the furo[3,2-g]chromene scaffold apart from simple coumarin acetamide derivatives, which have primarily been investigated for antimicrobial activity [2]. The target compound's structural features align with the ER modulator pharmacophore described in the patent, providing a mechanistic rationale for its selection over non-furochromene coumarin analogs.

Estrogen receptor Nuclear receptor SERM

InterBioScreen Sourcing: Defined Purity and Availability Advantage for Screening Campaigns

The target compound is cataloged as InterBioScreen ID STOCK1N-74805, available as part of a collection of over 485,000 synthetic compounds and 60,000 natural compounds [1]. InterBioScreen compounds are delivered with purity specifications of 92-98% and are available in standard quantities (2–50 mg), with typical delivery timeframes of one week for up to 500 compounds [2]. This established supply chain and defined purity profile contrast with custom-synthesized analogs that may have variable purity, undefined storage stability, and longer lead times. For high-throughput screening campaigns, the assured availability and purity of the InterBioScreen-sourced compound reduce experimental variability compared to in-house synthesized or non-certified commercial analogs.

Compound sourcing Screening library Purity specification

N-Phenylethyl vs. N-Isopropoxypropyl Substitution: Differential Lipophilicity and Hydrogen Bonding Capacity

The target compound's N-phenylethyl group (LogP contribution) differs significantly from the N-isopropoxypropyl group found in N-(3-isopropoxypropyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide . The phenylethyl group is purely hydrocarbon and contributes only to lipophilic interactions, whereas the isopropoxypropyl group introduces an ether oxygen capable of acting as a hydrogen bond acceptor. The target compound's calculated LogD at pH 7.4 is 4.22 [1], while the isopropoxypropyl analog is expected to have a lower LogD due to the polar ether moiety. This difference in hydrogen bonding capacity and lipophilicity can affect protein binding, membrane permeability, and off-target profiles.

Lipophilicity Hydrogen bonding SAR

Optimal Application Scenarios for N-(2-phenylethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide Based on Available Evidence


Estrogen Receptor Modulator Screening and Hit-to-Lead Optimization

Based on the class-level evidence of furo[3,2-g]chromene derivatives as estrogen receptor modulators [1], the target compound is suitable for primary screening campaigns targeting ERα and ERβ. Its InterBioScreen sourcing ensures defined purity (92-98%) and reliable resupply for hit confirmation and follow-up studies [2]. Researchers should prioritize this compound over generic furochromene analogs due to its distinct 3,5,9-trimethyl substitution pattern and N-phenylethyl side chain, which confer physicochemical properties (LogP 4.22, TPSA 68.54 Ų) that differ from tetramethyl and N-alkyl analogs, potentially yielding differential ER subtype selectivity.

Structure-Activity Relationship (SAR) Studies of N-Substituted Furochromene Acetamides

The target compound occupies a specific position in the SAR landscape of furochromene acetamides, bridging the gap between N-benzyl analogs (which show modest enzyme inhibition of 6-32% at 0.01 mM [1]) and N-alkyl analogs with lower molecular weight and lipophilicity. Its N-phenylethyl group provides an additional methylene spacer compared to N-benzyl, allowing systematic exploration of linker length effects on target binding. Procurement of this exact compound is essential for SAR studies, as substitution with N-benzyl or N-(2-methylpropyl) analogs [2] would confound the analysis of linker length and aromatic placement contributions.

High-Throughput Screening Library Enrichment for Nuclear Receptor Targets

The target compound, cataloged as InterBioScreen STOCK1N-74805, is well-suited for inclusion in focused screening libraries targeting nuclear receptors, particularly estrogen receptors. Its compliance with Lipinski's Rule of Five and defined purity specifications [1] ensure compatibility with standard HTS assay conditions. The compound's LogD of 4.22 at pH 7.4 indicates adequate lipophilicity for cell permeability while avoiding excessive hydrophobicity that could lead to non-specific binding. Its availability in 2-50 mg quantities with defined delivery timelines [2] facilitates timely follow-up on primary screening hits.

Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined 3D structure, confirmed by SMILES and InChIKey (WYRURUQPTAVTEV-UHFFFAOYSA-N) [1], makes it suitable for computational chemistry workflows, including molecular docking and pharmacophore modeling. Its furo[3,2-g]chromene core aligns with the ER modulator pharmacophore described in patent US 8,877,949 [2], providing a validated starting point for in silico screening and virtual hit expansion. Researchers should use the exact compound coordinates rather than those of analogs, as even small changes in substitution pattern (e.g., 2,3,5,9-tetramethyl vs. 3,5,9-trimethyl) alter the electrostatic potential surface and conformational preferences, leading to different docking poses and scoring outcomes.

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